9-(4-(tert-butyl)phenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide

Description

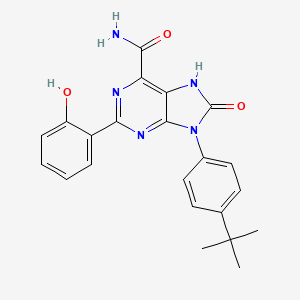

The compound 9-(4-(tert-butyl)phenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative characterized by a unique substitution pattern. Its structure includes a tert-butyl group at the para position of the phenyl ring (position 9) and a 2-hydroxyphenyl substituent at position 2 of the purine core.

Properties

IUPAC Name |

9-(4-tert-butylphenyl)-2-(2-hydroxyphenyl)-8-oxo-7H-purine-6-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H21N5O3/c1-22(2,3)12-8-10-13(11-9-12)27-20-17(25-21(27)30)16(18(23)29)24-19(26-20)14-6-4-5-7-15(14)28/h4-11,28H,1-3H3,(H2,23,29)(H,25,30) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OQSQPYAXSSNPRY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC=C(C=C1)N2C3=NC(=NC(=C3NC2=O)C(=O)N)C4=CC=CC=C4O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H21N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 9-(4-(tert-butyl)phenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide is a purine derivative with potential biological activities that warrant thorough investigation. This article explores its biological activity, including its mechanisms of action, efficacy in various assays, and potential therapeutic applications.

Chemical Structure and Properties

The chemical structure of the compound can be summarized as follows:

| Property | Value |

|---|---|

| Molecular Formula | C24H28N2O3 |

| Molecular Weight | 392.491 Da |

| Chemical Class | Purine Derivative |

Research indicates that this compound exhibits several mechanisms of action, particularly in anti-inflammatory and antioxidant activities. The presence of hydroxyl groups and the bulky tert-butyl group contribute to its biological efficacy by enhancing hydrophobic interactions and facilitating molecular recognition processes.

Anti-inflammatory Activity

Studies have shown that derivatives similar to this compound demonstrate significant anti-inflammatory properties. For instance, compounds with similar structures have been evaluated for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes. One study reported that certain derivatives exhibited IC50 values in the micromolar range against COX-2, indicating a potential for therapeutic use in inflammatory diseases .

Antioxidant Properties

The compound's antioxidant activity has also been investigated. It is believed that the phenolic components contribute to its ability to scavenge free radicals, thereby reducing oxidative stress. This activity is particularly relevant in the context of chronic diseases where oxidative stress is a contributing factor.

Antimicrobial Activity

Preliminary studies suggest that the compound may possess antimicrobial properties. Similar purine derivatives have shown activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values for related compounds ranged from 4.69 µM to 156.47 µM against different microbial strains . Further testing is needed to establish the specific antimicrobial efficacy of this compound.

Case Studies

- Case Study on Inflammation : A study focused on the anti-inflammatory effects of a related compound demonstrated significant inhibition of TNF-alpha and IL-6 production in RAW264.7 cells upon stimulation with lipopolysaccharides (LPS). This suggests that the compound may modulate inflammatory pathways effectively .

- Antioxidant Assessment : In a comparative study, various phenolic compounds were assessed for their antioxidant capacity using DPPH radical scavenging assays. The results indicated that compounds with similar structural features exhibited potent antioxidant activities, supporting the hypothesis that this purine derivative could also function as an effective antioxidant .

Research Findings Summary

Scientific Research Applications

Research indicates that this compound exhibits several important biological activities:

Antioxidant Activity : The compound acts as a radical scavenger, mitigating oxidative stress in cells. This property is crucial for preventing cellular damage associated with various diseases, including cancer.

Inhibition of Tumor Growth : Similar purine derivatives have shown potential inhibitory effects on tumor cell proliferation. They often interact with key enzymes involved in nucleic acid metabolism, affecting cancer cell viability.

Anti-inflammatory Effects : Compounds with similar structures have demonstrated the ability to modulate inflammatory pathways, potentially through the inhibition of pro-inflammatory cytokines.

Study on Hepatocarcinogenesis

A study examined derivatives of phenyl N-tert-butyl nitrone and their effects on hepatocarcinogenesis. Specific derivatives were found to reduce oxidative injury and preneoplastic lesions in liver tissues. This suggests that similar compounds might exhibit protective effects against liver cancer.

Cytotoxicity Screening

In a cytotoxicity screening assay against various cell lines, structurally related compounds showed varying degrees of inhibition against tumor cell lines. This indicates potential therapeutic applications for 9-(4-(tert-butyl)phenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide.

Antiviral Properties

Research into N-heterocycles has highlighted their potential as antiviral agents. Compounds with structural similarities have demonstrated significant activity against viral replication mechanisms.

Comparison with Similar Compounds

Comparative Analysis with Analogous Compounds

The table below compares the target compound with structurally related purine carboxamides:

Key Observations:

- Solubility : Ethoxy/methoxy substituents (e.g., in ) improve aqueous solubility but may reduce target affinity compared to hydroxyl groups.

- Bioactivity: Hydroxyphenyl and hydroxyphenylamino groups (as in ) are associated with antioxidant or kinase-inhibitory activity due to redox or chelation properties.

Q & A

Basic Questions

Q. What are the key structural features of 9-(4-(tert-butyl)phenyl)-2-(2-hydroxyphenyl)-8-oxo-8,9-dihydro-7H-purine-6-carboxamide, and how do they influence its chemical reactivity?

- The compound features a purine core with a tert-butylphenyl group (electron-donating, enhancing steric bulk) at position 9, a 2-hydroxyphenyl group (polar, enabling hydrogen bonding) at position 2, and a carboxamide moiety at position 6. The 8-oxo group introduces keto-enol tautomerism, affecting redox behavior. These groups collectively influence solubility, stability, and interactions with biological targets like enzymes or receptors .

Q. What are the standard synthetic routes for this compound, and what critical parameters govern yield optimization?

- Synthesis involves multi-step coupling reactions :

Purine core assembly via condensation of pyrimidine intermediates under acidic conditions.

Substituent introduction : tert-butylphenyl and hydroxyphenyl groups are added via Suzuki-Miyaura cross-coupling (using Pd catalysts) or nucleophilic substitution.

- Critical parameters include:

- Temperature control (60–80°C for coupling reactions).

- Catalyst selection (e.g., Pd(PPh₃)₄ for aryl coupling).

- Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) .

Q. Which analytical techniques are most effective for characterizing this compound’s purity and structural integrity?

- High-resolution mass spectrometry (HRMS) confirms molecular weight (e.g., expected [M+H]+ peak).

- NMR spectroscopy :

- ¹H NMR identifies aromatic protons (δ 6.8–8.2 ppm) and tert-butyl protons (δ 1.3 ppm).

- ¹³C NMR verifies carbonyl (δ ~170 ppm) and quaternary carbons.

- X-ray crystallography resolves stereochemistry and hydrogen-bonding networks .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate side reactions during the introduction of the 2-hydroxyphenyl group?

- Competing oxidation of the hydroxyl group can be minimized by:

- Using protective groups (e.g., acetyl) during synthesis, followed by deprotection with NaOH.

- Employing low-temperature conditions (0–5°C) and inert atmospheres (N₂/Ar) to prevent radical formation.

- Monitoring progress via thin-layer chromatography (TLC) to isolate intermediates before side reactions dominate .

Q. What strategies are employed to elucidate the compound’s mechanism of action in enzyme inhibition studies?

- Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities to targets like cyclooxygenase-2 (COX-2) or kinases .

- Enzyme kinetics assays (e.g., IC₅₀ determination) quantify inhibition potency. For example:

- COX-2 inhibition : Measure prostaglandin E₂ (PGE₂) reduction via ELISA.

- Kinase assays : Use ATP-competitive luminescence assays.

- Structure-activity relationship (SAR) studies modify substituents (e.g., replacing tert-butyl with CF₃) to correlate structural changes with activity .

Q. How do conflicting solubility data from different studies inform solvent selection for in vitro assays?

- Discrepancies arise from the compound’s amphiphilic nature :

- LogP ~2.5 suggests moderate hydrophobicity, favoring solvents like DMSO for stock solutions.

- Aqueous solubility is pH-dependent:

- Carboxamide deprotonation (pH > 8) enhances water solubility.

- Use co-solvents (e.g., PEG-400) or cyclodextrin complexes to stabilize aqueous suspensions.

- Validate solubility via dynamic light scattering (DLS) to detect aggregation .

Q. What computational methods are used to predict metabolic stability and toxicity profiles?

- In silico ADMET prediction (e.g., SwissADME, ProTox-II) evaluates:

- CYP450 metabolism : tert-butyl groups may reduce oxidation rates.

- hERG inhibition risk : Purine cores with bulky substituents often show low cardiotoxicity.

- Ames test predictions for mutagenicity.

- Metabolite identification via LC-MS/MS after incubation with liver microsomes .

Methodological Considerations Table

| Aspect | Key Parameters | References |

|---|---|---|

| Synthesis Yield | Pd catalyst loading (5–10 mol%), reaction time (12–24 hr), inert atmosphere | |

| Enzyme Inhibition | IC₅₀ values (nM–µM range), selectivity ratio (vs. related isoforms) | |

| Solubility | DMSO stock (10 mM), aqueous buffer (PBS pH 7.4 with 0.1% Tween-80) | |

| Stability | Degradation <5% after 24 hr at 25°C (HPLC purity check) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.